

TIK-301: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

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Introduction

TIK-301, also known by its developmental codes LY-156735 and PD-6735, is a potent, orally active synthetic chronobiotic agent under investigation for the treatment of insomnia and other circadian rhythm sleep disorders.[1][2] As a chlorinated derivative of melatonin, **TIK-301** exhibits a dual mechanism of action, functioning as a high-affinity agonist at melatonin receptors MT1 and MT2, and as an antagonist at serotonin 5-HT2B and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of **TIK-301**, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Pharmacodynamics

TIK-301's primary pharmacodynamic effect is mediated through its agonist activity at the MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle.[2] Additionally, its antagonist activity at serotonin 5-HT2B and 5-HT2C receptors may contribute to its overall therapeutic profile, potentially offering antidepressant effects.[1][2]

Receptor Binding Affinity and Potency

TIK-301 demonstrates high affinity for both MT1 and MT2 receptors, with a slight preference for the MT2 subtype.[2] Its potency is noted to be greater than that of endogenous melatonin.[2]

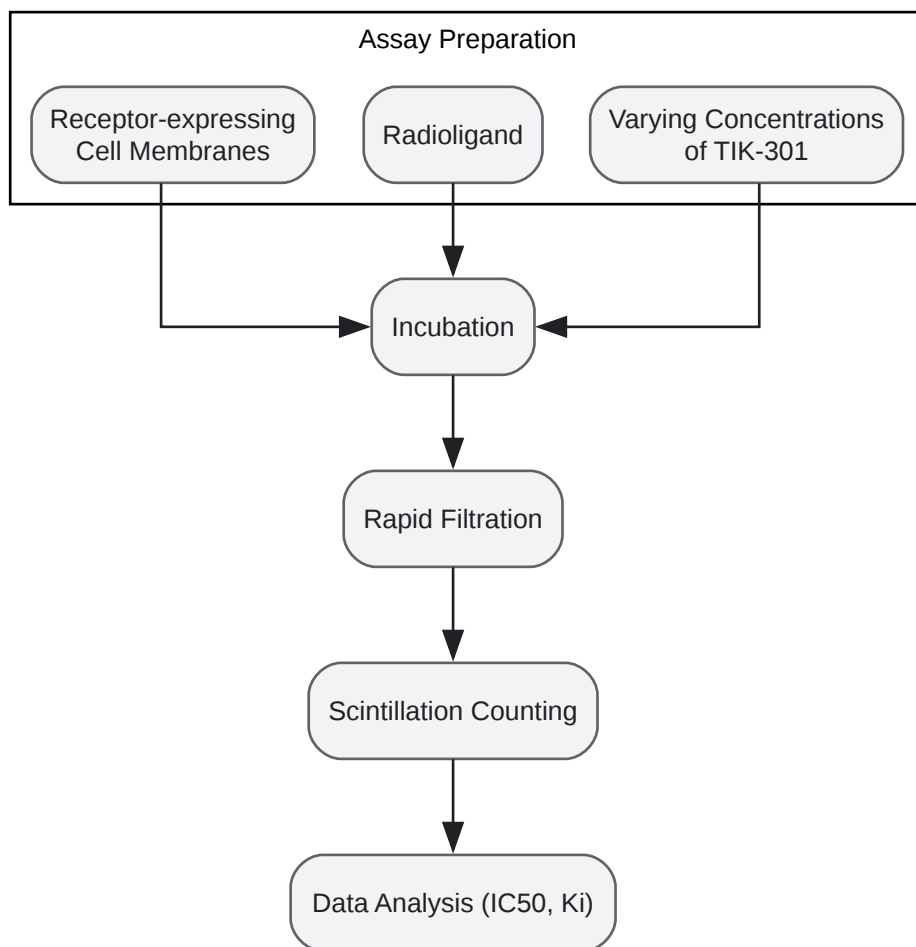
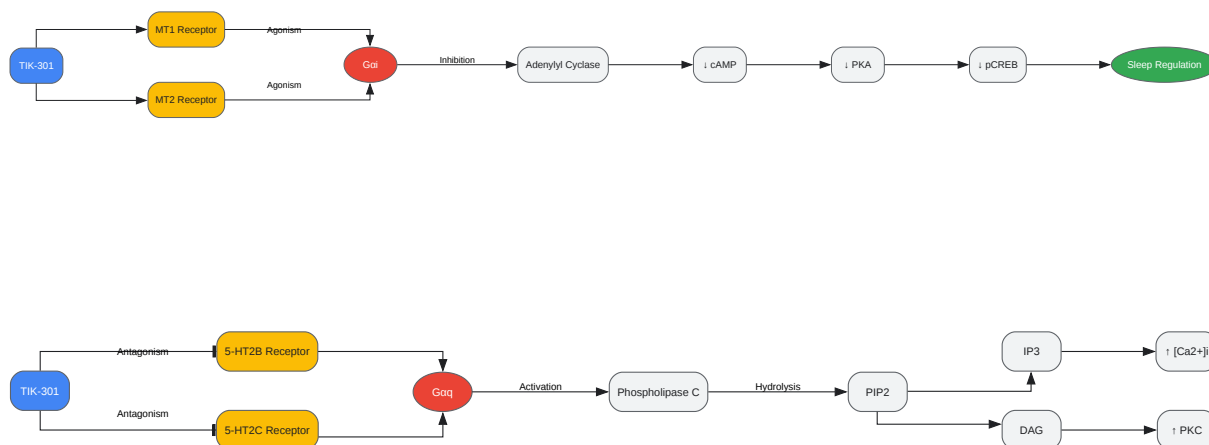
Parameter	Value	Receptor Subtype	Reference
Ki	0.081 nM	MT1	[1]
Ki	0.042 nM	MT2	[1]
pKi	10.38	MT1	[2]
pKi	10.38	MT2	[2]
MT1/MT2 Ki Ratio	1.9	-	[2]
EC50	0.0479 nM	-	[2]

Signaling Pathways

The activation of MT1 and MT2 receptors by **TIK-301** initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to G α i, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).

The antagonism of 5-HT2B and 5-HT2C receptors by **TIK-301** blocks the serotonin-mediated activation of these receptors. 5-HT2B and 5-HT2C receptors are coupled to G α q/11 proteins, and their activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC).

Diagram of **TIK-301**'s Primary Signaling Pathway at Melatonin Receptors



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